N-butyl-4-(2,5-dimethylphenoxy)-1-butanamine
Overview
Description
N-butyl-4-(2,5-dimethylphenoxy)-1-butanamine, also known as Buphenyl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of phenylbutyrate, which has been shown to have therapeutic effects in various medical conditions. Buphenyl has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of N-butyl-4-(2,5-dimethylphenoxy)-1-butanamine is not fully understood, but it is believed to act by increasing the excretion of nitrogenous waste products through the urea cycle. This compound has been shown to increase the activity of the urea cycle enzymes and to decrease the levels of ammonia in the blood. It has also been shown to have anti-inflammatory and anti-tumor effects, which may be mediated through its effects on gene expression and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excretion of nitrogenous waste products through the urea cycle, which can be beneficial in conditions such as urea cycle disorders and hepatic encephalopathy. This compound has also been shown to have anti-inflammatory and anti-tumor effects, which may be mediated through its effects on gene expression and protein synthesis.
Advantages and Limitations for Lab Experiments
N-butyl-4-(2,5-dimethylphenoxy)-1-butanamine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and its effects on the urea cycle and nitrogen metabolism have been well studied. However, this compound also has some limitations. It can be toxic at high doses, and its effects on other metabolic pathways and physiological systems are not well understood. Additionally, the effects of this compound may be influenced by other factors, such as diet and medication use.
Future Directions
There are several future directions for research on N-butyl-4-(2,5-dimethylphenoxy)-1-butanamine. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of this compound's effects on other metabolic pathways and physiological systems. Additionally, there is potential for the development of new therapeutic applications for this compound, particularly in the treatment of cancer and other inflammatory conditions. Further research is needed to fully understand the potential of this compound in scientific research and medical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been investigated. This compound has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the potential of this compound in scientific research and medical applications.
Scientific Research Applications
N-butyl-4-(2,5-dimethylphenoxy)-1-butanamine has been extensively studied for its potential applications in scientific research. It has been shown to have therapeutic effects in various medical conditions, including urea cycle disorders, hepatic encephalopathy, and cancer. This compound has been used as a tool for studying the metabolic pathways involved in these conditions, and its effects on gene expression and protein synthesis have been investigated.
Properties
IUPAC Name |
N-butyl-4-(2,5-dimethylphenoxy)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-10-17-11-6-7-12-18-16-13-14(2)8-9-15(16)3/h8-9,13,17H,4-7,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELDBIJPZIXAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=CC(=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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